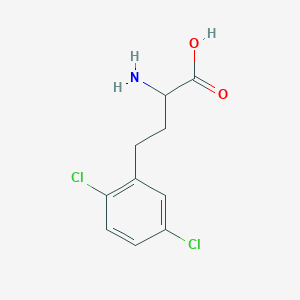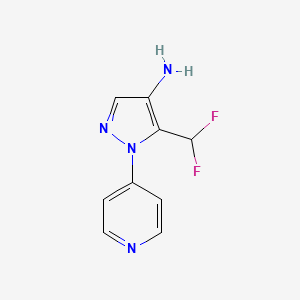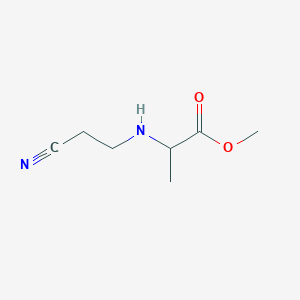
methyl (2R)-2-(2-cyanoethylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-(2-cyanoethylamino)propanoate is an organic compound with a complex structure that includes a cyano group and an amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-(2-cyanoethylamino)propanoate typically involves the reaction of a suitable ester with a cyanoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-(2-cyanoethylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
Methyl (2R)-2-(2-cyanoethylamino)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-(2-cyanoethylamino)propanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-(2-aminoethylamino)propanoate
- Methyl (2R)-2-(2-hydroxyethylamino)propanoate
- Methyl (2R)-2-(2-methoxyethylamino)propanoate
Uniqueness
Methyl (2R)-2-(2-cyanoethylamino)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The cyano group can participate in a wider range of chemical reactions, making this compound versatile for various applications.
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-(2-cyanoethylamino)propanoate |
InChI |
InChI=1S/C7H12N2O2/c1-6(7(10)11-2)9-5-3-4-8/h6,9H,3,5H2,1-2H3 |
InChI Key |
FXYBNKHRGLRMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)NCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


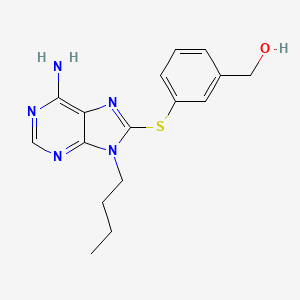
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, cis](/img/structure/B12311419.png)
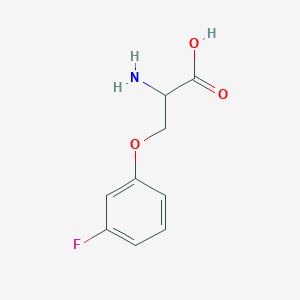

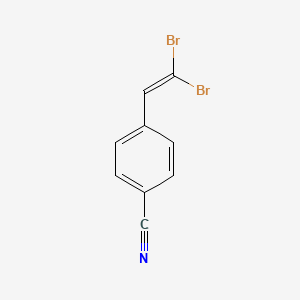
![1-[4-(2-Aminoethoxy)phenyl]ethan-1-one hydrochloride](/img/structure/B12311444.png)
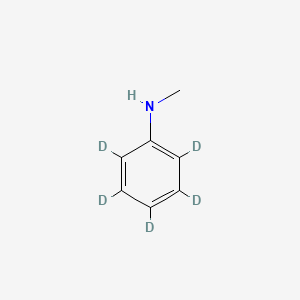
![2-amino-9-[8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one](/img/structure/B12311458.png)


![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)
